Ethyl 1-{2-[(3-nitrophenyl)amino]-2-oxoethyl}piperidine-3-carboxylate
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Overview
Description
ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE is an organic compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a nitroaniline group attached to an oxoethyl moiety, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE typically involves the reaction of ethyl piperidine-3-carboxylate with 3-nitroaniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the coupling reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE may involve large-scale batch reactions using automated reactors. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitroaniline moiety can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: Formation of ETHYL 1-[2-(3-AMINOANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 1-[2-(3-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLIC ACID.
Scientific Research Applications
ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroaniline group can participate in redox reactions, while the piperidine ring can interact with binding sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 1-[2-(2-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE
- **ETHYL 1-[2-(4-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE
- **ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-4-PIPERIDINECARBOXYLATE
Uniqueness
ETHYL 1-[2-(3-NITROANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE is unique due to the specific positioning of the nitroaniline group, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and material properties compared to its analogs .
Properties
Molecular Formula |
C16H21N3O5 |
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Molecular Weight |
335.35 g/mol |
IUPAC Name |
ethyl 1-[2-(3-nitroanilino)-2-oxoethyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H21N3O5/c1-2-24-16(21)12-5-4-8-18(10-12)11-15(20)17-13-6-3-7-14(9-13)19(22)23/h3,6-7,9,12H,2,4-5,8,10-11H2,1H3,(H,17,20) |
InChI Key |
LGMLOCDGEBUSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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